![molecular formula C26H24N2O3S2 B2470739 Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate CAS No. 671198-86-0](/img/structure/B2470739.png)
Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Chemical synthesis and characterization form the cornerstone of research on compounds like Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate. Such compounds are often synthesized and characterized to explore their potential as building blocks for more complex molecules or as candidates for various biological activities.
Synthetic Approaches : Research has focused on developing synthetic methodologies for constructing complex molecules that incorporate thiophene and quinoline moieties. These efforts often aim to optimize the synthesis process, improve yields, and explore the scope of the synthetic methods. For instance, a four-component Gewald reaction under organocatalyzed aqueous conditions demonstrated an efficient method for synthesizing 2-amino-3-carboxamide derivatives of thiophene, highlighting the versatility of such compounds in organic synthesis (Abaee & Cheraghi, 2013).
Characterization Techniques : The synthesized compounds are thoroughly characterized using various analytical techniques such as NMR, Raman, and infrared spectroscopy. This step is crucial for confirming the structure of the synthesized compounds and understanding their physicochemical properties.
Potential Biological Activities
The exploration of biological activities is another significant area of research for compounds like this compound. Researchers investigate these compounds for potential antimicrobial, anticancer, and other pharmacological activities.
Antimicrobial Properties : New compounds are screened for their antimicrobial activities against a variety of bacterial and fungal strains. The goal is to identify compounds with potent antibacterial and antifungal properties that could lead to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Anticancer Potential : The cytotoxic activities of synthesized compounds against various cancer cell lines are evaluated through assays like the MTT assay. Compounds demonstrating potent cytotoxic activity may be further investigated as potential anticancer agents. For example, a study described the synthesis of a derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-4-31-26(30)24-20(18-11-9-16(2)10-12-18)14-33-25(24)28-22(29)15-32-23-13-17(3)19-7-5-6-8-21(19)27-23/h5-14H,4,15H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKDYECWAOLHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
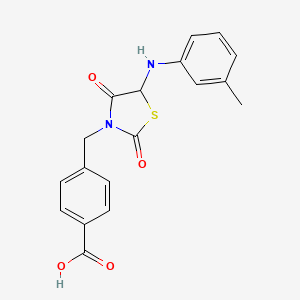
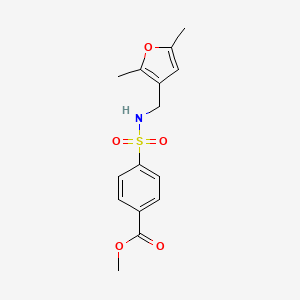
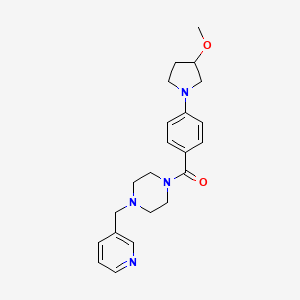

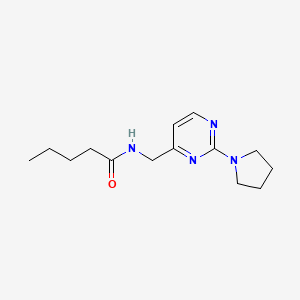

![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)
![3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470669.png)


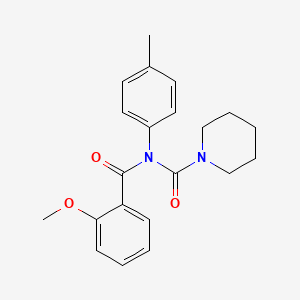
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)

![2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2470679.png)
